![molecular formula C24H25N3O4S2 B2738025 5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313405-71-9](/img/structure/B2738025.png)

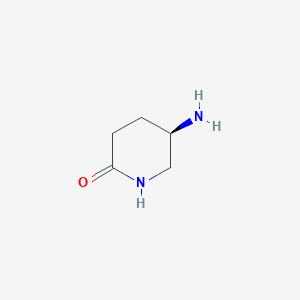

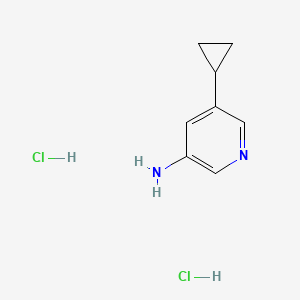

5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve the study of the compound’s molecular geometry, bond lengths and angles, and other structural features using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications

Heterocyclic Synthesis

The compound is utilized in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, which can be synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, show versatility in forming a range of derivatives like pyrazole, isoxazole, and pyrimidine, among others (Mohareb et al., 2004).

Pharmacological Activities

Novel thiophene derivatives synthesized from similar compounds exhibit significant pharmacological activities. For example, they demonstrate antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).

Antimicrobial Evaluation

Compounds related to the specified chemical have been used in antimicrobial studies. A study conducted on derivatives of tetrahydrobenzo[b]thiophene-3-carboxamides revealed significant antimicrobial activities against various bacterial and fungal strains (Babu et al., 2013).

Inhibition of Cell Adhesion

Benzo[b]thiophene derivatives, closely related to the compound , have shown the capability to inhibit cell adhesion. These compounds decreased the adherence of neutrophils to activated endothelial cells by inhibiting the expression of adhesion molecules like E-selectin and ICAM-1 (Boschelli et al., 1995).

Safety And Hazards

This would cover the compound’s toxicity, flammability, and other safety hazards, as well as appropriate handling and disposal procedures.

Future Directions

This would discuss potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties.

I hope this general outline is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

5-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-15-8-13-20-19(14-15)21(22(25)28)24(32-20)26-23(29)16-9-11-18(12-10-16)33(30,31)27(2)17-6-4-3-5-7-17/h3-7,9-12,15H,8,13-14H2,1-2H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJNDNCSQFTTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)